6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine

Description

Chemical Structure and Properties

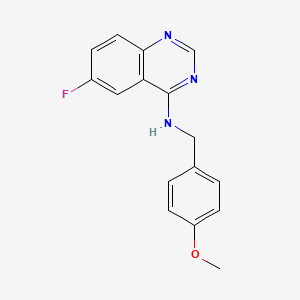

6-Fluoro-N-(4-methoxybenzyl)quinazolin-4-amine (CAS: 70137-95-0) is a quinazoline derivative with a molecular formula of C₁₆H₁₅N₃O and a molecular weight of 265.32 g/mol . The compound features a quinazoline core substituted with a fluorine atom at position 6 and a 4-methoxybenzyl group at the N4-position. Its synthesis typically involves nucleophilic substitution of a 4-chloroquinazoline precursor with 4-methoxybenzylamine under reflux conditions .

Structure

3D Structure

Properties

Molecular Formula |

C16H14FN3O |

|---|---|

Molecular Weight |

283.30 g/mol |

IUPAC Name |

6-fluoro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine |

InChI |

InChI=1S/C16H14FN3O/c1-21-13-5-2-11(3-6-13)9-18-16-14-8-12(17)4-7-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) |

InChI Key |

LUIYMLMOVJNKQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Fluoroquinazolin-4(3H)-one

The synthesis begins with 2-amino-5-fluorobenzoic acid, which is converted to 2-amino-5-fluorobenzamide via treatment with thionyl chloride (SOCl₂) and subsequent ammonolysis. Cyclization using trimethoxymethane in dimethylformamide (DMF) yields 6-fluoroquinazolin-4(3H)-one.

Chlorination at Position 4

The quinazolin-4(3H)-one is chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux. This step generates 4-chloro-6-fluoroquinazoline, a key intermediate.

Coupling with 4-Methoxybenzylamine

The chlorinated intermediate undergoes nucleophilic substitution with 4-methoxybenzylamine in the presence of a base (e.g., triethylamine, Et₃N) in a polar aprotic solvent like toluene or acetonitrile. Typical conditions involve reflux for 6–12 hours, yielding the target compound with reported efficiencies of 70–85% .

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Trimethoxymethane, DMF, 100°C, 4 h | 78% | |

| Chlorination | POCl₃/PCl₅, reflux, 3 h | 92% | |

| Amine substitution | 4-Methoxybenzylamine, Et₃N, toluene, 12 h | 85% |

Copper-Catalyzed Cross-Coupling

Reaction Design

A copper-catalyzed method employs 2-isocyanobenzoates and 4-methoxybenzylamine. The reaction proceeds via imidoylative cross-coupling followed by cyclocondensation. Cu(OAc)₂·H₂O catalyzes the process in anisole under microwave irradiation (150°C, 20 min).

Optimization

Using Et₃N as a base enhances yields by deprotonating the amine, facilitating nucleophilic attack. This method achieves 75–90% yields for analogous quinazolin-4-amines.

Advantages:

-

Shorter reaction times (≤30 min).

-

Avoids harsh chlorination steps.

H₂O₂-Mediated Oxidative Cyclization

Substrate Preparation

2-Amino-N-(4-methoxybenzyl)-5-fluorobenzamide is synthesized by coupling 2-amino-5-fluorobenzoic acid with 4-methoxybenzylamine using standard amidation protocols.

Cyclization to Quinazolin-4-amine

Oxidative cyclization is achieved using dimethyl sulfoxide (DMSO) and H₂O₂ (30%) at 150°C for 20 hours. The reaction proceeds via radical intermediates, forming the quinazoline ring while retaining the 4-methoxybenzyl group.

Key Data:

Nucleophilic Aromatic Substitution (SNAr)

Fluorine-Directed SNAr

4-Chloro-6-fluoroquinazoline reacts with 4-methoxybenzylamine in dimethyl sulfoxide (DMSO) with cesium carbonate (Cs₂CO₃) as a base. The electron-withdrawing fluorine atom activates the C-4 position for substitution, enabling efficient coupling at 135°C for 24 hours.

Green Chemistry Approach

Recent modifications replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) while maintaining yields of 80–88% .

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Chlorination/Substitution | High yields, scalable | Uses toxic POCl₃ | 70–85% |

| Copper catalysis | Fast, mild conditions | Requires microwave equipment | 75–90% |

| H₂O₂ cyclization | Avoids chlorination | Long reaction times | 60–68% |

| SNAr | Chemoselective, solvent flexibility | High temperatures needed | 80–88% |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom at the 6th position can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Quinazolinone derivatives.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound shows promise as a lead candidate in drug development due to its potential biological activities. Its structural features, including the fluorine atom and the methoxybenzyl group, enhance its lipophilicity and binding affinity to biological targets, making it an attractive candidate for further investigation in medicinal chemistry.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. 6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine has been identified as a potent inhibitor of various kinases involved in cancer progression. For instance, studies have shown that related compounds can effectively inhibit the epidermal growth factor receptor (EGFR), which is commonly overexpressed in non-small cell lung cancer (NSCLC) . The structure-activity relationship (SAR) studies indicate that modifications on the quinazoline core can significantly impact the compound's efficacy against cancer cells.

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | NEK4 | ~1 | Moderate |

| N-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)quinazoline-4,6-diamine | MERS-CoV | 0.157 | High |

Antiviral Properties

Recent research has highlighted the potential of quinazoline derivatives in treating viral infections, particularly coronaviruses. A derivative of this compound was found to exhibit high inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), demonstrating an IC50 value of 0.157 µM with no cytotoxic effects observed . This suggests that compounds within this class could be developed as antiviral agents.

Case Studies and Research Findings

Several studies have documented the effectiveness of quinazoline derivatives:

- Study on NSCLC : A study demonstrated that N-[2-(substituted phenyl)ethyl]-6-fluoro-4-quinazolinamines showed significant anti-proliferative activity against EGFR-mutant NSCLC cells, indicating that similar compounds could be effective against this cancer type .

- Inhibition of MERS-CoV : Another study reported that N-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)quinazoline derivatives exhibited high anti-MERS-CoV activity, suggesting a potential pathway for developing treatments against coronaviruses .

Mechanism of Action

The mechanism of action of 6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Pathways Involved: By inhibiting key enzymes, the compound disrupts signaling pathways such as the MAPK/ERK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylamine Group

N-(4-Fluorobenzyl)-6-Iodoquinazolin-4-Amine (5c)

- Structure : Fluorine replaces the methoxy group on the benzyl ring.

- Properties : Yield = 77.8%, ESI-MS m/z 380.0 [M + H]⁺ .

6-Iodo-N-(4-(Trifluoromethyl)benzyl)quinazolin-4-Amine (5d)

- Structure : A trifluoromethyl group replaces the methoxy group.

- Properties : Yield = 86.1%, ESI-MS m/z 430.2 [M + H]⁺ .

- Impact : The strongly electron-withdrawing CF₃ group increases lipophilicity, which may enhance membrane permeability but reduce solubility .

6-Fluoro-N-(4-Fluorobenzyl)quinazolin-4-Amine (Spautin-1)

- Structure : Fluorine at both quinazoline (C6) and benzyl (C4) positions.

- Properties : Molecular weight 271.3 g/mol , CAS 1262888-28-7 .

- Biological Activity : Autophagy inhibitor with applications in cancer research .

- Comparison : The dual fluorine substitution enhances metabolic stability compared to the methoxybenzyl analog but may reduce solubility due to increased hydrophobicity.

Variations in the Quinazoline Core Substituents

6-Bromo-N-(Thiophen-2-ylmethyl)quinazolin-4-Amine

- Structure : Bromine replaces fluorine at C6; thiophen-2-ylmethyl replaces benzylamine.

- Properties : Yield = 99%, synthesized via nucleophilic substitution .

- Impact : Bromine’s larger atomic radius may sterically hinder target binding compared to fluorine. The thiophene group introduces sulfur-mediated interactions (e.g., π-stacking) .

2-(3,5-Dichlorophenoxy)-6-Fluoro-N-(R-Furan-2-ylmethyl)quinazolin-4-Amine

- Structure: Dichlorophenoxy and furan groups replace methoxybenzyl.

- Biological Activity: PAR2 antagonist with IC₅₀ = 2.8 μM; inhibits pro-inflammatory mediators (NO, TNF-α) .

- Comparison: The dichlorophenoxy group enhances steric bulk and electron-withdrawing effects, while the furan improves solubility but reduces metabolic stability compared to methoxybenzyl .

Pharmacokinetic and Bioactivity Comparisons

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy (target) enhances solubility and hydrogen bonding, while fluorine/CF₃ (Spautin-1, 5d ) improves stability and membrane penetration.

- Halogen Effects : Fluorine’s small size and high electronegativity favor target binding compared to bulkier halogens like bromine or iodine .

- Biological Targets : Methoxybenzyl derivatives show promise in kinase inhibition (e.g., PI3Kα), whereas fluorinated analogs like Spautin-1 target autophagy pathways .

Biological Activity

6-Fluoro-N-(4-methoxybenzyl)quinazolin-4-amine is a synthetic compound that belongs to the quinazoline family, which is recognized for its diverse biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in oncology and virology. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A fluorine atom at the 6-position, enhancing lipophilicity and potentially improving binding affinity to biological targets.

- A methoxybenzyl group at the nitrogen of the amine, contributing to its pharmacological profile by increasing hydrophobic interactions.

Biological Activities

Research indicates that quinazoline derivatives, including this compound, exhibit several biological activities:

- Anticancer Properties : Quinazolines have been documented as effective inhibitors of various protein kinases, particularly the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. For instance, compounds structurally similar to this compound have shown significant cytotoxicity against cancer cell lines such as MCF-7 and A549 .

- Antiviral Activity : Recent studies have highlighted the potential of quinazoline derivatives in inhibiting viral infections, specifically MERS-CoV. For example, related compounds demonstrated high inhibitory effects with IC50 values in the low micromolar range .

- Antimicrobial Effects : Some quinazoline derivatives have exhibited antimicrobial properties, making them candidates for further research in treating bacterial infections .

Case Study 1: Anticancer Activity

A study evaluated various quinazoline derivatives for their anticancer effects against human osteosarcoma U-2 OS cells. The compound LJJ-10, a derivative closely related to this compound, demonstrated potent anti-metastatic effects by inhibiting matrix metalloproteinases (MMPs), which are critical in cancer cell invasion .

Case Study 2: Antiviral Activity Against MERS-CoV

In a screening study for antiviral compounds, derivatives of quinazoline were synthesized and evaluated for their efficacy against MERS-CoV. The most promising compound exhibited an IC50 of 0.157 μM with no observed cytotoxicity, indicating its potential as a therapeutic agent against viral infections .

Interaction Studies

Molecular docking studies have been conducted to predict the binding affinities and modes of interaction between this compound and various biological targets. These studies suggest that the compound binds effectively to the active sites of kinases involved in tumor growth and viral replication.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Methoxyphenyl)-N',2-dimethylquinazolin-4-amine | Dimethyl substitution at N' position | Potent apoptosis inducer with high blood-brain barrier penetration |

| 6-Fluoroquinazolin-4(3H)-one | Lacks methoxy group; contains carbonyl functionality | Exhibits different biological activities compared to amines |

| N-(3-Fluorophenyl)-6-aminoquinazoline | Amino group instead of methoxybenzyl | Focused on antimicrobial properties |

This table illustrates the diversity within the quinazoline class and underscores how specific substituents influence biological activity.

Q & A

Basic Question: What are the standard synthetic protocols for preparing 6-fluoro-N-(4-methoxybenzyl)quinazolin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 4-chloro-6-fluoroquinazoline and 4-methoxybenzylamine. Key steps include:

- Reagents : Use DMF as a solvent and K₂CO₃ as a base to deprotonate the amine and drive the reaction .

- Conditions : Reflux at 80–100°C for 4–6 hours to achieve >90% conversion .

- Purification : Column chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Optimization Tips : - Microwave-assisted synthesis (e.g., 150°C, 1 hour) reduces reaction time while maintaining yield .

- Substituent effects: Electron-donating groups (e.g., methoxy) on the benzylamine enhance nucleophilicity, improving coupling efficiency .

Basic Question: Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- HRMS : Validate molecular formula (e.g., C₁₆H₁₅FN₃O requires m/z 284.1201; deviation <2 ppm) .

- LCMS Purity : Use trifluoroacetic acid-modified gradients (acetonitrile/water) to assess purity (>95%) and detect trace impurities .

Basic Question: How can researchers evaluate the compound’s biological activity, and what are common pitfalls in assay design?

Methodological Answer:

- Kinase Inhibition Assays :

- Antimicrobial Testing :

- Pitfalls :

Advanced Question: How can conflicting data on the compound’s biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Source Analysis :

- Orthogonal Assays :

- Validate using SPR (surface plasmon resonance) for direct binding kinetics (e.g., K_d vs. IC₅₀) .

- Structural Confirmation : Re-characterize batches with conflicting data via X-ray crystallography (if feasible) .

Advanced Question: What strategies are effective for designing derivatives with improved target selectivity and pharmacokinetic properties?

Methodological Answer:

- Structure-Activity Relationship (SAR) Guidance :

- Computational Tools :

- ADME Profiling :

- Use Caco-2 cells for permeability and microsomal assays for metabolic stability .

Advanced Question: How can researchers leverage computational modeling to elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies :

- Free Energy Calculations :

- MM-GBSA estimates binding free energy; ΔG < -40 kcal/mol indicates strong binding .

- Pharmacophore Mapping :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.